2-Aminoacetic acid;carbon monoxide;chlororuthenium
Overview
Description
2-Aminoacetic acid (2-AA), carbon monoxide (CO), and chlororuthenium (CR) are three important compounds in the scientific research field. 2-AA is an important amino acid, CO is a toxic gas, and CR is a metal complex. These three compounds have been used in a variety of scientific research applications in both in vivo and in vitro settings.
Scientific Research Applications
Carbon Monoxide in Carbonylation Reactions
Carbon monoxide (CO) is extensively used in organic chemistry for synthesizing various carbonyl compounds. It plays a critical role in carbonylation reactions, especially hydroformylations, and is used in industrial applications, including the production of acetic acid via the carbonylation of methanol (Wu et al., 2014). Despite its high toxicity and gaseous nature, CO remains a versatile C1 building block for organic synthesis.
Chloroform as a Carbon Monoxide Precursor
Chloroform has been identified as a precursor for CO, which can be rapidly hydrolyzed using heterogeneous CsOH·H2O. This method allows for the generation of CO and (13)CO under mild conditions, facilitating aminocarbonylation reactions of aryl, vinyl, and benzyl halides with primary and secondary amines (Gockel & Hull, 2015).
Misconceptions about CORM-2
CORM-2, a carbon monoxide-releasing molecule often associated with chlororuthenium, has been used extensively for its antimicrobial effects. However, recent research indicates that the biocidal activity of CORM-2 is due to ruthenium toxicity rather than CO release. This finding necessitates a re-examination of CORM-2 and related compounds in biological experiments (Southam et al., 2021).
Catalytic Applications of Chlororuthenium
Chlororuthenium has been utilized in the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process, catalyzed by the di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex, demonstrates high stereoselectivity and can be performed under homogeneous conditions without additives (Bassetti et al., 2007).
Carbon Monoxide Gas Sensors
2-Aminoacetic acid (glycine) complexes with Cu(II) have shown potential in enhancing the response value of carbon monoxide gas sensors. These sensors demonstrate good selectivity and recovery characteristics at room temperature, highlighting the applicability of amino acid-based frameworks in gas sensing technologies (Nami-Ana et al., 2021).
properties
IUPAC Name |
2-aminoacetic acid;carbon monoxide;chlororuthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINYBNDJAUNGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClNO5Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetic acid;carbon monoxide;chlororuthenium |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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